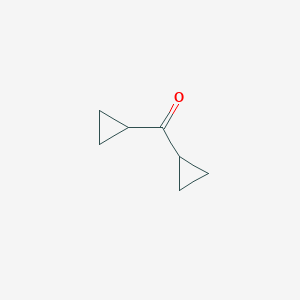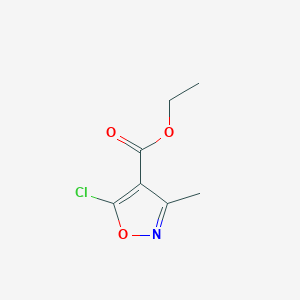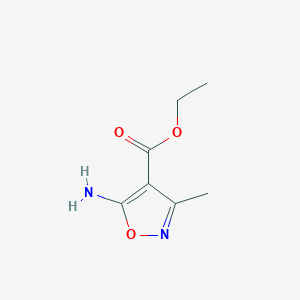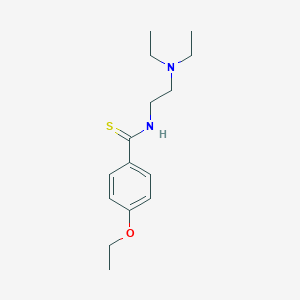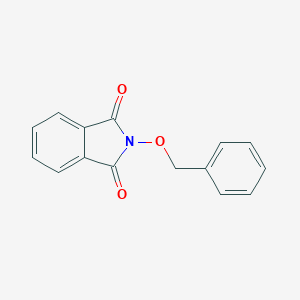
2-(benzyloxy)-1H-isoindole-1,3(2H)-dione
概要
説明
The compound "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" is a derivative of the isoindole-1,3-dione family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. While the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses offer insights into the chemical characteristics and potential reactivity of this compound.
Synthesis Analysis
The synthesis of benzo[f]isoindole-4,9-diones is described starting from brominated precursors and primary amines, followed by CAN-mediated oxidation to yield the target compounds . Similarly, the synthesis of 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones involves a one-step reaction with 2-aminobenzenethiols and brominated indene diones, indicating that brominated precursors are common starting materials for such compounds . These methods suggest that the synthesis of "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" could potentially involve similar starting materials and reactions, such as nucleophilic substitution and cyclization.
Molecular Structure Analysis
The molecular structure of related compounds has been established using various analytical techniques, including FTIR, NMR, HRMS, and X-ray crystallography . The crystal structure and Hirshfeld surface analysis of a related compound, 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, have been reported, providing insights into the three-dimensional arrangement and intermolecular interactions of such molecules .
Chemical Reactions Analysis
The chemical reactivity of isoindole derivatives is highlighted by their ability to undergo oxidation reactions. For instance, the oxidation of 3a,8a-dihydroxy-2-(alkyl/benzylthio)indeno[1,2-d]imidazol-8(3H)-ones to yield isoindole dione derivatives has been reported . This suggests that "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" may also participate in similar oxidation reactions, potentially leading to various oxidized products.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives can be inferred from their structural characteristics. For example, the presence of electron-withdrawing groups such as diones can influence the compound's acidity and reactivity. The benzyloxy group in "2-(benzyloxy)-1H-isoindole-1,3(2H)-dione" may affect its solubility and reactivity in organic solvents. Additionally, the inhibitory activity of benzo[e]isoindole-1,3-diones against GSK-3beta and their effects on zebrafish embryo growth suggest that these compounds can interact with biological targets, which may also be true for the compound .
科学的研究の応用
Molecular Structure and Synthesis
- The molecular structure of compounds related to 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione has been studied in detail. For example, the compound N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, which shares a similar structure, has been analyzed to understand the orientation of its molecular units and intramolecular interactions (Wang, Jian, & Liu, 2008).
Derivative Synthesis and Applications
- Research has focused on synthesizing new derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, starting from various precursors. These derivatives have potential applications in different fields, such as pharmaceuticals and materials science (Tan et al., 2016).
Crystallography and Material Properties
- Crystallographic studies of similar compounds, like 2-(2,3-Dimethylphenyl)-1H-isoindole-1,3(2H)-dione, provide insights into the material properties, such as the arrangement of molecules in a crystal lattice and the interactions that dictate these structures (Tariq et al., 2010).
Pharmacological Potential
- Compounds within this chemical class have been explored for their pharmacological potential. For instance, N-(sulfonyloxy)phthalimides, which are structurally related, have been investigated for their ability to inactivate enzymes like chymotrypsin, highlighting potential therapeutic applications (Neumann & Gütschow, 1994).
Chemical Synthesis and Characterization
- Novel methods for synthesizing and characterizing derivatives of 2H-isoindole-1,3(2H)-dione have been developed. These methods provide insights into the chemical properties and potential applications of these compounds (Hai, 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-phenylmethoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZADUIJKWISQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292185 | |
| Record name | 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
16653-19-3 | |
| Record name | 2-(Phenylmethoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16653-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 80685 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16653-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(benzyloxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)
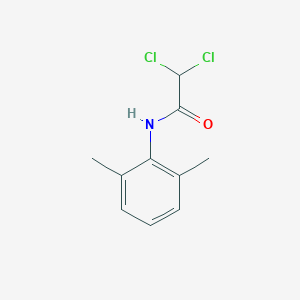
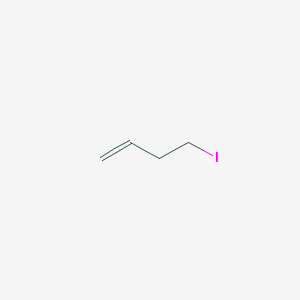

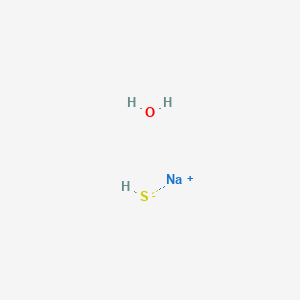
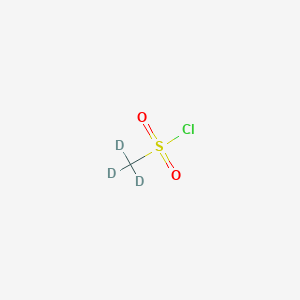

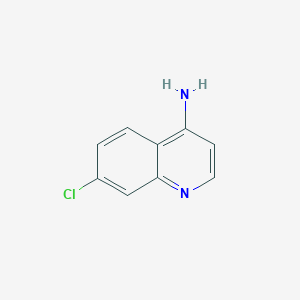
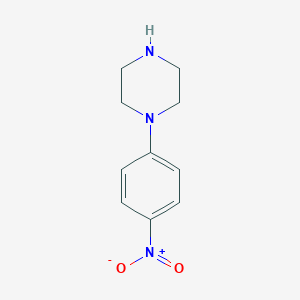
![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)
